
6-Chloro-4-methylpicolinimidamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-氯-4-甲基吡啶甲酰胺盐酸盐是一种化学化合物,分子式为C₇H₉Cl₂N₃。它以其在各种科学研究领域的应用而闻名,特别是在化学和生物学领域。该化合物以存在一个氯原子和一个甲基原子连接到吡啶甲酰胺核心为特征,该核心进一步被一个盐酸盐基团稳定。
准备方法
合成路线和反应条件
6-氯-4-甲基吡啶甲酰胺盐酸盐的合成通常涉及对4-甲基吡啶甲酰胺进行氯化。反应在受控条件下进行,以确保氯原子选择性地引入到所需的位置。反应条件通常包括使用氯化剂(例如亚硫酰氯或五氯化磷),并且反应在二氯甲烷等惰性溶剂中进行。
工业生产方法
在工业环境中,6-氯-4-甲基吡啶甲酰胺盐酸盐的生产可能涉及连续流过程,以提高效率和产量。该过程包括氯化步骤,然后添加盐酸以形成盐酸盐。然后,通过结晶或重结晶技术对产物进行纯化,以获得适合各种应用的高纯度化合物。
化学反应分析
反应类型
6-氯-4-甲基吡啶甲酰胺盐酸盐会发生多种类型的化学反应,包括:
取代反应: 氯原子可以在适当条件下被其他亲核试剂(如胺或硫醇)取代。
氧化还原反应: 该化合物可以参与氧化还原反应,其中酰胺基团可以被氧化或还原。
水解: 酰胺基团在水或含水酸的存在下会发生水解,导致形成相应的羧酸。
常用试剂和条件
取代反应: 常用试剂包括胺、硫醇和其他亲核试剂。反应通常在极性溶剂(如二甲亚砜或乙腈)中进行。
氧化反应: 使用过氧化氢或高锰酸钾等氧化剂。
还原反应: 使用硼氢化钠或氢化铝锂等还原剂。
水解: 使用酸性或碱性水溶液来促进水解。
主要形成的产物
取代反应: 产物包括具有各种官能团的取代的吡啶甲酰胺。
氧化还原反应: 产物包括原始化合物的氧化或还原形式。
水解: 产物包括羧酸和胺。
科学研究应用
6-氯-4-甲基吡啶甲酰胺盐酸盐在科学研究中具有广泛的应用:
化学: 它被用作合成更复杂分子的构建单元。它的反应活性使其成为有机合成中宝贵的中间体。
生物学: 研究该化合物潜在的生物活性,包括抗菌和抗癌特性。
医药: 正在进行研究,以探索其作为治疗剂的潜力。其衍生物正在研究其药理作用。
工业: 它用于开发新材料以及作为各种工业过程中的试剂。
作用机制
6-氯-4-甲基吡啶甲酰胺盐酸盐的作用机制涉及它与特定分子靶标的相互作用。氯原子和甲基原子在其结合亲和力和特异性中起着至关重要的作用。该化合物可以与酶、受体或其他生物分子相互作用,导致其活性的调节。确切的途径和靶标取决于具体的应用和所研究的生物系统。
相似化合物的比较
类似化合物
4-甲基吡啶甲酰胺: 缺乏氯原子,导致不同的反应性和应用。
6-氯-4-甲基吡啶: 结构相似,但缺乏酰胺基团,导致不同的化学性质。
6-氯-4-甲基吡啶羧酸: 含有羧酸基团而不是酰胺基团,影响其反应性和应用。
独特性
6-氯-4-甲基吡啶甲酰胺盐酸盐是独特的,因为它同时存在氯原子和酰胺基团,这些基团赋予了独特的化学性质和反应活性。这种组合使其成为各种合成和研究应用的多功能化合物。
属性
CAS 编号 |
1179361-43-3 |
|---|---|
分子式 |
C7H9Cl2N3 |
分子量 |
206.07 g/mol |
IUPAC 名称 |
6-chloro-4-methylpyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H8ClN3.ClH/c1-4-2-5(7(9)10)11-6(8)3-4;/h2-3H,1H3,(H3,9,10);1H |
InChI 键 |
CSFKTSZNEBZLOF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=C1)Cl)C(=N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(Trimethoxysilyl)propyl]aziridine](/img/structure/B11896041.png)
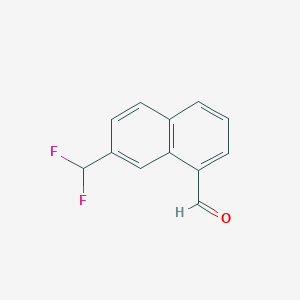
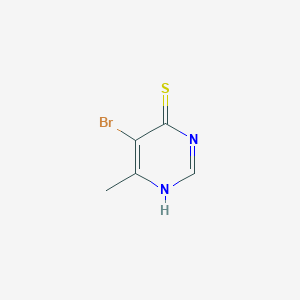


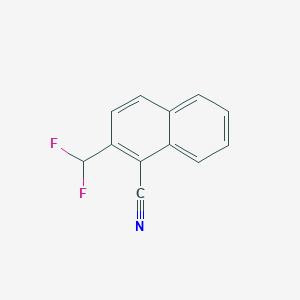
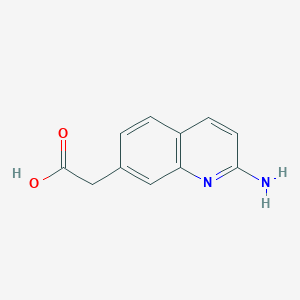
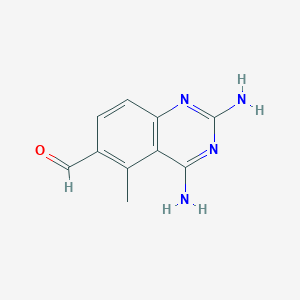
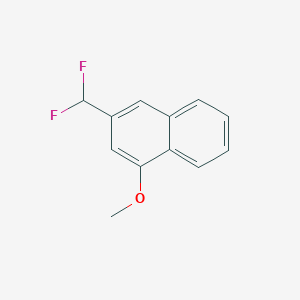
![1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11896095.png)
![(NZ)-N-[[4-[2-(dimethylamino)ethoxy]phenyl]methylidene]hydroxylamine](/img/structure/B11896102.png)


